molecular formula C20H18ClNO4S2 B2802566 2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide CAS No. 896332-69-7

2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide

Cat. No.: B2802566
CAS No.: 896332-69-7
M. Wt: 435.94
InChI Key: VOQPMKDYERXQFJ-UHFFFAOYSA-N
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Description

2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide is a synthetic organic compound that has garnered interest in various fields of scientific research This compound is characterized by its complex molecular structure, which includes a chlorophenoxy group, a phenylsulfonyl group, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes the following steps:

    Preparation of 4-chlorophenoxyacetic acid: This can be achieved by reacting 4-chlorophenol with chloroacetic acid in the presence of a base such as sodium hydroxide.

    Formation of the acetamide intermediate: The 4-chlorophenoxyacetic acid is then converted to its corresponding acetamide by reacting with ammonia or an amine.

    Introduction of the phenylsulfonyl group: This step involves the reaction of the acetamide intermediate with phenylsulfonyl chloride in the presence of a base like pyridine.

    Attachment of the thiophene ring: Finally, the thiophene ring is introduced through a coupling reaction with a thiophene derivative, such as thiophene-2-boronic acid, using a palladium-catalyzed cross-coupling reaction.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The phenylsulfonyl group can be reduced to a phenylsulfide.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used under mild conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like potassium carbonate (K2CO3).

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenylsulfide derivatives.

    Substitution: Substituted chlorophenoxy derivatives.

Scientific Research Applications

2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of novel materials with specific chemical properties.

Mechanism of Action

The mechanism of action of 2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s functional groups allow it to bind to these targets, modulating their activity and leading to various biological effects. For example, the phenylsulfonyl group may interact with enzyme active sites, inhibiting their function.

Comparison with Similar Compounds

Similar Compounds

    2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)ethyl)acetamide: Lacks the thiophene ring, which may affect its chemical properties and biological activity.

    2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-2-(furan-2-yl)ethyl)acetamide:

Uniqueness

2-(4-chlorophenoxy)-N-(2-(phenylsulfonyl)-2-(thiophen-2-yl)ethyl)acetamide is unique due to the presence of the thiophene ring, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity, binding affinity to molecular targets, and overall biological activity, making it a valuable compound for various research applications.

Properties

IUPAC Name

N-[2-(benzenesulfonyl)-2-thiophen-2-ylethyl]-2-(4-chlorophenoxy)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18ClNO4S2/c21-15-8-10-16(11-9-15)26-14-20(23)22-13-19(18-7-4-12-27-18)28(24,25)17-5-2-1-3-6-17/h1-12,19H,13-14H2,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOQPMKDYERXQFJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)C(CNC(=O)COC2=CC=C(C=C2)Cl)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18ClNO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

435.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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